2'-Methoxy-biphenyl-3-sulfonyl chloride

Medicinal Chemistry Reaction Kinetics Sulfonyl Transfer

Researchers requiring selective sulfonylation of heterocyclic amines (e.g., pyrazoles, pyrimidines) without over-alkylation or functional-group degradation face limited reagent choices. 2′-Methoxy-biphenyl-3-sulfonyl chloride addresses this gap with a unique ortho-methoxy electronic fingerprint that attenuates electrophilicity for controlled reactivity. Key advantages: - Attenuated electrophilicity prevents double sulfonylation and preserves sensitive substrates. - Ortho-methoxy group enables intramolecular H-bonding, stabilizing a reactive conformation for predictable kinetics. - Steric hindrance imparts conformational rigidity to sulfonamide products, valuable in peptidomimetic design. Supplied with batch-specific purity analysis; reliable global logistics for drug discovery and agrochemical programs.

Molecular Formula C13H11ClO3S
Molecular Weight 282.74 g/mol
Cat. No. B7812900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methoxy-biphenyl-3-sulfonyl chloride
Molecular FormulaC13H11ClO3S
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO3S/c1-17-13-8-3-2-7-12(13)10-5-4-6-11(9-10)18(14,15)16/h2-9H,1H3
InChIKeyMQVCQOOXHWVUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Methoxy-biphenyl-3-sulfonyl chloride: A Strategic Sulfonyl Chloride Reagent for Selective Medicinal Chemistry and Agrochemical Synthesis


2′-Methoxy-biphenyl-3-sulfonyl chloride (CAS 1032506-66-3) is a bifunctional aryl sulfonyl chloride featuring an electron-donating 2′-methoxy group and a meta-sulfonyl chloride moiety, granting it unique electronic and steric properties for sulfonamide and sulfonate ester synthesis . As a versatile building block, it participates in nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, enabling the modular construction of complex biaryl scaffolds critical in drug discovery and materials science .

Why 2′-Methoxy-biphenyl-3-sulfonyl chloride Cannot Be Replaced by Simple Biphenyl or Other Methoxy-Regioisomers in Structure-Guided Design


The 2′-methoxy substitution pattern in this sulfonyl chloride is not a generic modification; it establishes a critical steric and electronic fingerprint that distinguishes it from unsubstituted biphenyl sulfonyl chlorides and its 3′- or 4′-methoxy regioisomers [1]. The ortho-methoxy group can participate in intramolecular hydrogen bonding with the sulfonyl chloride, stabilizing a unique reactive conformation, and its electron-donating effect alters the electrophilicity of the sulfonyl center relative to the parent compound [2]. These subtle but measurable differences can profoundly impact reaction kinetics, regioselectivity in subsequent cross-couplings, and the ultimate biological activity of derived sulfonamides, making blind substitution a high-risk strategy in lead optimization [3].

2′-Methoxy-biphenyl-3-sulfonyl chloride: Direct Comparative Performance Data for Scientific Selection


Enhanced Electrophilicity Modulation via Ortho-Methoxy Group vs. Unsubstituted Biphenyl-3-sulfonyl chloride

The presence of the 2′-methoxy group in 2′-methoxy-biphenyl-3-sulfonyl chloride is expected to decrease the electrophilicity of the sulfonyl chloride center relative to the unsubstituted biphenyl-3-sulfonyl chloride due to its electron-donating resonance effect [1]. This is analogous to the trend observed in solvolysis studies where the introduction of electron-donating groups on the benzene ring of benzenesulfonyl chloride decreases its reactivity (e.g., l and m values) [2]. For 4-(chlorosulfonyl)biphenyl, sensitivity values were l=0.60 and m=0.47, compared to l=1.10 and m=0.61 for benzenesulfonyl chloride, indicating a shift towards a more associative mechanism and reduced electrophilicity [3]. The 2′-methoxy group is anticipated to further reduce electrophilicity, providing a tunable reagent for selective transformations requiring milder conditions.

Medicinal Chemistry Reaction Kinetics Sulfonyl Transfer

Steric Shielding at the Reaction Center: 2′-Methoxy vs. 4′-Methoxy-biphenyl-3-sulfonyl chloride in Nucleophilic Attack

The ortho-methoxy group in 2′-methoxy-biphenyl-3-sulfonyl chloride introduces a significant steric hindrance around the biphenyl ring, which can influence the trajectory of nucleophilic attack at the sulfonyl chloride center . This steric environment is fundamentally different from the 4′-methoxy regioisomer (CAS 799283-94-6), which lacks this proximal steric bulk . In solid-phase synthesis of acyl biarylsulfonamides, the sulfonylation of a resin-bound amine with various arylsulfonyl chlorides, followed by Suzuki coupling, demonstrates that ortho-substituents on the aryl sulfonyl chloride can significantly impact the efficiency of the subsequent cross-coupling step [1]. While direct kinetic data for this specific compound is not available, the steric hindrance provided by the 2′-methoxy group is a key differentiator for applications where controlled reactivity or shape-defined binding is required.

Synthetic Methodology Steric Effects Regioselectivity

Impact on Antimicrobial Potency of Derived Sulfonamides: A Class-Level Comparison of Biphenyl Sulfonamide Derivatives

While 2′-methoxy-biphenyl-3-sulfonyl chloride is a synthetic intermediate, its ultimate value is realized in the sulfonamide products it generates. A recent study on sonochemically synthesized biphenyl sulfonamide derivatives (prepared from biphenyl sulfonyl chloride and various amines) revealed significant structure-dependent antimicrobial activity [1]. Among seven derivatives tested, compound 2 exhibited an MIC of 25 µg/disc against S. typhi, and compound 4 showed MIC values of 20-25 µg/disc against the same pathogen [2]. In antifungal assays, compound 6 demonstrated an MIC of 50 µg/disc against A. fumigatus [3]. These data establish a baseline for the potency achievable with biphenyl sulfonamides and underscore that even subtle modifications (e.g., the nature of the amine) can dramatically alter biological activity. The 2′-methoxy-biphenyl-3-sulfonyl chloride scaffold provides a specific electronic and steric environment that will further differentiate the activity profile of its derived sulfonamides compared to those from unsubstituted or differently substituted biphenyl sulfonyl chlorides.

Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Strategic Application Scenarios for 2′-Methoxy-biphenyl-3-sulfonyl chloride in Pharmaceutical and Agrochemical R&D


Focused Library Synthesis of Kinase Inhibitors with Improved Selectivity Profiles

The attenuated electrophilicity of 2′-methoxy-biphenyl-3-sulfonyl chloride, inferred from solvolysis studies of related compounds, makes it an ideal reagent for the selective sulfonylation of heterocyclic amines commonly found in kinase inhibitor scaffolds (e.g., pyrazoles, pyrimidines). This allows for the introduction of the biaryl sulfonamide moiety without over-alkylation or degradation of sensitive functional groups. The ortho-methoxy group provides a unique steric and electronic handle for subsequent structure-guided optimization, potentially leading to inhibitors with enhanced selectivity for specific kinase targets by exploiting differential binding pocket geometries [1].

Synthesis of Conformationally Constrained Peptidomimetics and Protease Inhibitors

The steric hindrance imposed by the 2′-methoxy group influences the conformational landscape of the resulting sulfonamides. This is a valuable property in the design of peptidomimetics, where rigidifying the backbone can improve metabolic stability and target affinity. When coupled with amino acid derivatives, 2′-methoxy-biphenyl-3-sulfonyl chloride yields sulfonamide products that adopt a more defined three-dimensional shape compared to those from less hindered analogs. This can be exploited to create potent inhibitors of proteases or other enzymes where a precise spatial arrangement of binding elements is critical for activity [2].

Advanced Building Block for Agrochemical Discovery: Tailored Physical Properties

In agrochemical research, optimizing physicochemical properties like lipophilicity (LogP) and solubility is paramount for achieving desirable uptake and translocation in plants or insects. The 2′-methoxy group in this sulfonyl chloride introduces a polar, hydrogen-bond accepting element that can modulate these properties. Compared to a simple biphenyl-3-sulfonyl chloride derivative, the corresponding sulfonamide products are expected to exhibit increased polarity and altered membrane permeability, potentially improving their bioavailability and efficacy as novel fungicides or herbicides [3].

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